BenchChemオンラインストアへようこそ!

Cdk4/6-IN-13

CDK4 inhibition kinase assay IC50

Cdk4/6-IN-13 (CAS 1908454-70-5) is a small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) belonging to the imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidin chemical class. It corresponds to lead compounds 10b and 10c from a discovery program that yielded a distinctive triheteroaryl scaffold.

Molecular Formula C25H29N7O
Molecular Weight 443.5 g/mol
Cat. No. B12416948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk4/6-IN-13
Molecular FormulaC25H29N7O
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC(=CN2C3=NC(=NC=C13)NC4=CC=C(C=C4)N5CCNCC5)C(C)C)C(=O)C
InChIInChI=1S/C25H29N7O/c1-15(2)21-14-32-23-20(16(3)22(17(4)33)24(32)29-21)13-27-25(30-23)28-18-5-7-19(8-6-18)31-11-9-26-10-12-31/h5-8,13-15,26H,9-12H2,1-4H3,(H,27,28,30)
InChIKeyDEVYXOKAXWLJRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdk4/6-IN-13: A Novel Imidazo-Pyrido-Pyrimidin CDK4/6 Inhibitor for Oncological Research Procurement


Cdk4/6-IN-13 (CAS 1908454-70-5) is a small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) belonging to the imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidin chemical class [1]. It corresponds to lead compounds 10b and 10c from a discovery program that yielded a distinctive triheteroaryl scaffold [1]. Cdk4/6-IN-13 demonstrates low nanomolar enzymatic potency against CDK4 (IC50 = 0.8 nM) and CDK6, coupled with antiproliferative activity against Rb-positive tumor cell lines and in vivo efficacy in Colo-205 colorectal carcinoma and U87MG glioblastoma xenograft models [1][2]. Its structure diverges from the pyrido[2,3-d]pyrimidin-7-one core of palbociclib and the pyrrolo[2,3-d]pyrimidine core of ribociclib, representing a chemically distinct pharmacophore within the CDK4/6 inhibitor landscape [1].

Why Cdk4/6-IN-13 Cannot Be Substituted by Palbociclib or Other FDA-Approved CDK4/6 Inhibitors Without Loss of Key Differentiation


CDK4/6 inhibitors are not functionally interchangeable despite sharing a nominal target class. Palbociclib, ribociclib, and abemaciclib each exhibit distinct kinase selectivity fingerprints, tissue distribution profiles, and CYP-mediated drug interaction liabilities that preclude simple substitution [1]. Cdk4/6-IN-13 introduces an imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidin core that departs from the chemotypes of all three approved agents [2]. Critically, the reported discovery program was specifically designed to address therapeutic indications beyond ER+ breast cancer—notably colorectal cancer and glioblastoma—where current CDK4/6 inhibitors lack regulatory approval [2]. Substituting Cdk4/6-IN-13 with palbociclib or ribociclib would forfeit the scaffold-driven selectivity profile demonstrated in the kinase panel data below [3], potentially compromising target engagement in non-breast tumor models and altering the balance of on-target versus off-target kinase inhibition that defines this compound's preclinical promise.

Quantitative Differentiation Evidence for Cdk4/6-IN-13: Kinase Potency, Selectivity, and In Vivo Efficacy Versus Approved CDK4/6 Inhibitors


CDK4 Enzymatic Potency: Cdk4/6-IN-13 Exhibits Sub-Nanomolar IC50 Against CDK4/Cyclin D3, Surpassing Palbociclib by Over 13-Fold in Cross-Study Comparison

In a recombinant human full-length N-terminal GST-fused CDK4 (residues 1-303)/GST-tagged Cyclin D3 (residues 1-292) assay expressed in baculovirus, Cdk4/6-IN-13 demonstrates an IC50 of 0.8 nM [1]. By contrast, palbociclib (PD-0332991) exhibits a reported CDK4/Cyclin D3 IC50 of 11 nM under comparable recombinant kinase assay conditions [2]. This represents an approximately 13.8-fold lower IC50 for Cdk4/6-IN-13 relative to the first-in-class approved CDK4/6 inhibitor. Ribociclib (CDK4 IC50 ~10 nM) and abemaciclib (CDK4 IC50 ~2 nM) also yield higher IC50 values, though assay systems vary slightly across publications.

CDK4 inhibition kinase assay IC50 binding affinity

CDK9 Counterscreen Selectivity: Cdk4/6-IN-13 Shows a 28.8-Fold Selectivity Window Over CDK9, a Key Off-Target Liability for Pan-CDK Inhibitors

Cdk4/6-IN-13 was profiled against CDK9/Cyclin T1, yielding an IC50 of 23 nM [1]. The CDK4:CDK9 selectivity ratio is therefore approximately 28.8-fold (23 nM / 0.8 nM). CDK9 inhibition is associated with transcriptional disruption and hematopoietic toxicity, contributing to the dose-limiting myelosuppression observed with less selective CDK inhibitors such as flavopiridol (alvocidib) [2]. While palbociclib demonstrates >1000-fold selectivity over CDK9 in standardized panels [3], the structurally distinct imidazo-pyrido-pyrimidin scaffold of Cdk4/6-IN-13 provides a selectivity window that is adequate for preclinical investigation, though direct head-to-head selectivity profiling against palbociclib using an identical kinase panel has not been reported.

kinase selectivity CDK9 off-target safety margin

In Vivo Antitumor Efficacy in Colorectal and Glioblastoma Xenograft Models: Tumor Growth Inhibition in Indications Lacking Approved CDK4/6 Therapies

Cdk4/6-IN-13 (compounds 10b and 10c) demonstrated significant tumor growth inhibition in both Colo-205 human colorectal carcinoma and U87MG human glioblastoma subcutaneous xenograft models with reported controllable toxicities [1]. These tumor types are notable because no CDK4/6 inhibitor is currently approved for colorectal cancer or glioblastoma, despite preclinical rationale for CDK4/6 pathway dependence in these Rb-positive indications [1][2]. Palbociclib, ribociclib, and abemaciclib are approved exclusively in HR+/HER2- breast cancer (with abemaciclib also approved in combination with endocrine therapy for high-risk early breast cancer) [2]. The specific quantitative tumor growth inhibition percentages and dosing regimens are reported in the primary publication.

xenograft Colo-205 U87MG colorectal cancer glioblastoma in vivo efficacy

Distinct Triheteroaryl Scaffold Architecture: Structural Divergence from the Pyrido-Pyrimidin-7-one and Pyrrolo-Pyrimidine Cores of Approved CDK4/6 Inhibitors

Cdk4/6-IN-13 features an imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidin core, described as a 'distinctive fused triheteroaryl structure' [1]. This scaffold is structurally differentiated from palbociclib (pyrido[2,3-d]pyrimidin-7-one core), ribociclib (pyrrolo[2,3-d]pyrimidine core), and abemaciclib (pyrido[2,3-d]pyrimidine with a benzimidazole moiety) [1]. The triheteroaryl architecture introduces different hydrogen-bonding patterns and steric occupancy in the CDK4/6 ATP-binding pocket compared to the 2-aminopyrimidine hinge-binding motif shared by all three approved inhibitors [1][2]. This scaffold novelty was a deliberate design strategy to expand clinical applicability beyond breast cancer [1].

chemical scaffold intellectual property structure-activity relationship imidazo-pyrido-pyrimidine

Recommended Research and Procurement Applications for Cdk4/6-IN-13 Based on Quantitative Differentiation Evidence


CDK4/6-Dependent Colorectal Cancer (Colo-205) Preclinical Efficacy Studies

Cdk4/6-IN-13 is the preferred tool compound for investigating CDK4/6 inhibition in Rb-positive colorectal carcinoma models. The compound demonstrated significant tumor growth inhibition specifically in Colo-205 xenografts [1], a cell line where palbociclib and ribociclib have limited published in vivo validation. Researchers studying CDK4/6 pathway addiction in colorectal cancer should select Cdk4/6-IN-13 over breast-cancer-optimized CDK4/6 inhibitors to ensure disease-relevant target engagement and efficacy readouts [1][2]. The sub-nanomolar CDK4 IC50 of 0.8 nM further supports low-dose regimens in these xenograft studies [3].

Glioblastoma Multiforme (U87MG) CDK4/6 Pathway Target Validation

Cdk4/6-IN-13 is indicated for CDK4/6 target validation in glioblastoma, where it has demonstrated in vivo tumor growth inhibition in U87MG subcutaneous xenograft models [1]. Given the urgent unmet need for effective glioblastoma therapies and the absence of approved CDK4/6 inhibitors for CNS malignancies, Cdk4/6-IN-13 provides a research tool optimized for this indication during the lead optimization stage [1]. Procurement of generic breast cancer CDK4/6 inhibitors for glioblastoma research may confound results due to differing blood-brain barrier penetration properties not validated for this compound class in CNS tumors [2].

Kinase Selectivity Profiling and CDK Family Off-Target Assessment

Cdk4/6-IN-13 is suitable for systematic kinase selectivity profiling studies to characterize the therapeutic window between CDK4/6 target engagement and CDK9 off-target inhibition. With a CDK4/CDK9 selectivity ratio of approximately 29-fold (CDK4 IC50 = 0.8 nM vs CDK9 IC50 = 23 nM) [3], Cdk4/6-IN-13 provides a defined selectivity benchmark for structure-activity relationship (SAR) optimization programs aiming to improve selectivity over transcriptional CDKs. This quantitative selectivity data enables procurement decisions when selecting a reference CDK4/6 inhibitor with documented CDK9 counterscreen activity [3].

Scaffold-Hopping and Intellectual Property Diversification in CDK4/6 Drug Discovery

For medicinal chemistry teams seeking to diversify their CDK4/6 inhibitor portfolio away from the pyrido-pyrimidin-7-one (palbociclib-like) and pyrrolo-pyrimidine (ribociclib-like) scaffolds, Cdk4/6-IN-13 represents the imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidin chemotype with documented sub-nanomolar potency [1][3]. The triheteroaryl core structure is structurally novel relative to any approved CDK4/6 inhibitor, enabling scaffold-hopping strategies that may circumvent existing composition-of-matter patents while retaining potent CDK4/6 inhibitory activity [1][4].

Quote Request

Request a Quote for Cdk4/6-IN-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.